

Spectroscopic Profile of 4-Methoxyquinoline-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyquinoline-2-carboxylic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Methoxyquinoline-2-carboxylic acid** (CAS No. 15733-83-2), a quinoline derivative with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental spectra in public databases, this document focuses on the predicted spectroscopic characteristics based on the compound's structure, supplemented with detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

4-Methoxyquinoline-2-carboxylic acid possesses a quinoline core substituted with a methoxy group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Spectroscopic Data Summary

While specific experimental data is not readily available, the following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the chemical structure and known spectral characteristics of related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Notes
COOH	10.0 - 13.0	Broad Singlet	Chemical shift is concentration and solvent dependent.
H3	~7.5	Singlet	
H5	~8.2	Doublet	
H6	~7.6	Triplet	
H7	~7.8	Triplet	
H8	~8.0	Doublet	
OCH ₃	~4.1	Singlet	

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Expected Chemical Shift (δ, ppm)
C=O	165 - 175
C2	148 - 152
C3	110 - 115
C4	160 - 165
C4a	120 - 125
C5	130 - 135
C6	125 - 130
C7	128 - 132
C8	120 - 125
C8a	145 - 150
OCH ₃	55 - 60

Table 3: Predicted IR Spectral Data

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic - OCH ₃)	2850 - 2960	Medium
C=O (Carboxylic Acid)	1680 - 1710	Strong
C=C (Aromatic)	1500 - 1600	Medium to Strong
C-O (Aryl Ether)	1230 - 1270	Strong
C-O (Carboxylic Acid)	1210 - 1320	Strong

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Possible Fragment
203	High	[M] ⁺
186	Moderate	[M - OH] ⁺
158	Moderate	[M - COOH] ⁺
130	Moderate	[M - COOH - CO] ⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **4-Methoxyquinoline-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **4-Methoxyquinoline-2-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids.

- Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a standard proton NMR experiment.
 - Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled carbon-13 NMR experiment.
 - A higher concentration of the sample (20-50 mg) may be required.
 - A greater number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-Methoxyquinoline-2-carboxylic acid** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Record the spectrum over a range of 4000 to 400 cm^{-1} .
 - Collect a sufficient number of scans (e.g., 16 or 32) and average them to obtain a high-quality spectrum.
 - Perform a background scan of the empty ATR crystal prior to sample analysis.

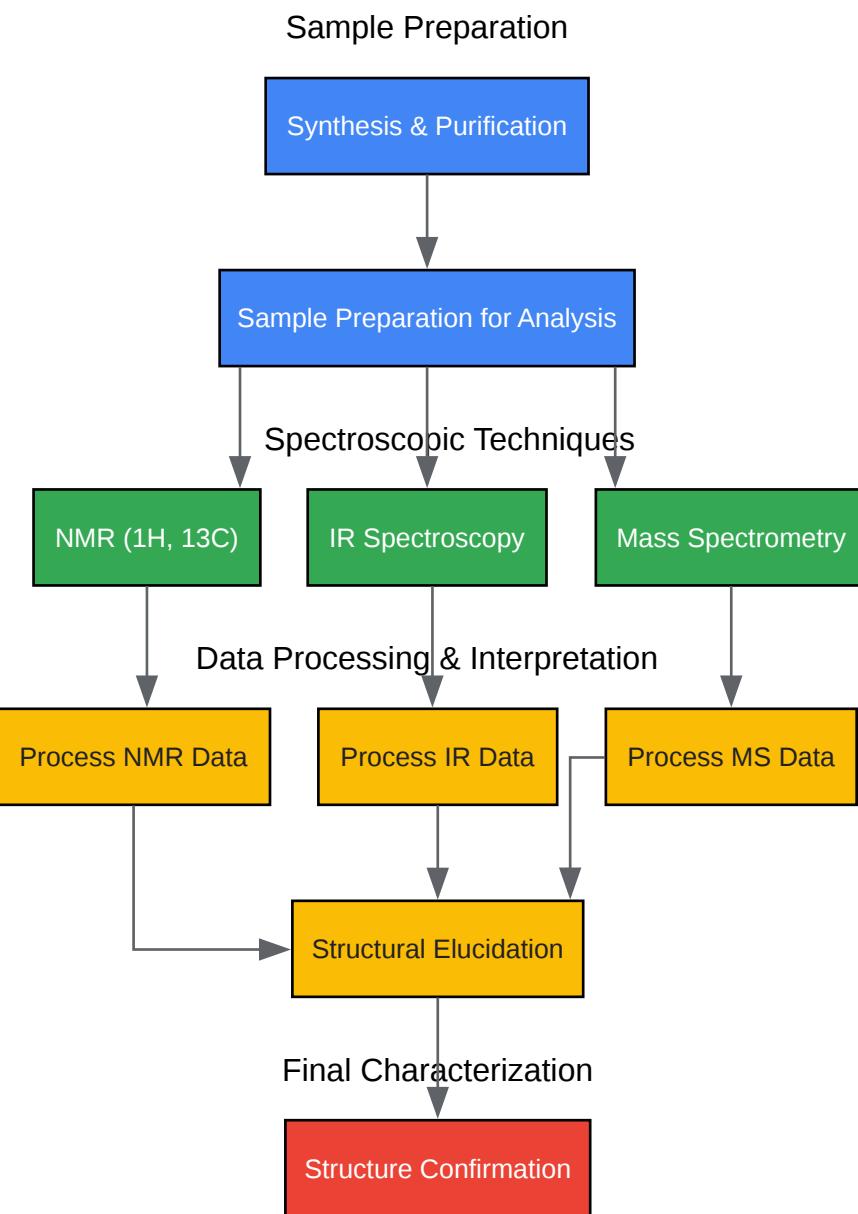
Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatograph.
 - Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ and the deprotonated molecule $[\text{M}-\text{H}]^-$.
 - Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
 - For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like **4-Methoxyquinoline-2-carboxylic acid**.

Workflow for Spectroscopic Analysis

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A generalized workflow for the spectroscopic characterization of a chemical compound.

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